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Introduction to DIG Labeling in In Situ PCR
Digoxigenin (DIG) is a steroid hapten found exclusively in Digitalis plants.[1] This unique origin

makes it an ideal label for nucleic acid probes, as anti-DIG antibodies do not bind to other

biological molecules, ensuring high specificity in detection.[1][2] In the context of in situ

Polymerase Chain Reaction (PCR), DIG labeling offers a robust and sensitive method to detect

amplified DNA or RNA sequences directly within morphologically preserved cells or tissue

sections.[3][4][5]

In situ PCR combines the amplification power of PCR with the cellular localization provided by

in situ hybridization. This technique is invaluable for detecting low-copy nucleic acid targets,

such as viral DNA or specific messenger RNA (mRNA), within their native cellular environment.

[4][6][7] The process involves amplifying the target sequence in situ, followed by the

hybridization of a DIG-labeled probe to the amplicons. The incorporated DIG molecules are

then detected using an anti-DIG antibody conjugated to an enzyme, typically alkaline

phosphatase (AP) or horseradish peroxidase (HRP), which generates a localized, visible signal

upon the addition of a substrate.[3][5][6]

Key Advantages of the DIG System:

High Sensitivity: The DIG system allows for the detection of rare transcripts and low-copy

genes.[5][8][9]
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Specificity: Anti-DIG antibodies exhibit high affinity and specificity for the DIG hapten,

resulting in low background signals.[2]

Stability: DIG-labeled probes are stable for over a year, making them suitable for long-term

studies with high reproducibility.[2][8][9]

Safety: As a non-radioactive method, it provides a safer alternative to traditional isotopic

labeling.[10]

Versatility: The system is compatible with various detection methods, including colorimetric,

chemiluminescent, and fluorescent assays.[5]

Principle of DIG Labeling and Detection
The core of the DIG system lies in the enzymatic incorporation of DIG-11-dUTP, a nucleotide

analog, into a nucleic acid probe. This can be achieved through several methods, including

PCR, in vitro transcription, random priming, or nick translation.[11] For in situ PCR applications,

probes are typically generated via PCR, where DIG-11-dUTP is incorporated into the newly

synthesized DNA strand.[12]

Following in situ PCR and hybridization of the DIG-labeled probe, the detection process

involves a series of immunological steps. An anti-digoxigenin antibody, conjugated to an

enzyme like AP or HRP, binds specifically to the DIG molecules on the probe.[3][6] The addition

of a chromogenic substrate then leads to the formation of a colored precipitate at the site of the

target nucleic acid, allowing for visualization under a light microscope.[3][6]

Workflow Overview
The general workflow for DIG-based in situ PCR involves several critical stages, from sample

preparation to signal detection. Each step requires careful optimization to ensure reliable and

specific results.
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Caption: General workflow for DIG-labeled in situ PCR.
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b15547313?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15547313?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Preparation of DIG-Labeled DNA Probes by
PCR
This protocol describes the generation of DIG-labeled DNA probes using PCR. The key

principle is the incorporation of DIG-11-dUTP into the amplified DNA fragment.[12]

Materials:

High Fidelity DNA Polymerase

10x PCR Buffer with MgCl₂

PCR Grade dNTP Mix (dATP, dCTP, dGTP, dTTP)

DIG-11-dUTP

Forward and Reverse Primers

Template DNA

Nuclease-free water

PCR purification kit

PCR Reaction Mix:
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Component Volume (for 50 µL reaction) Final Concentration

10x PCR Buffer 5 µL 1x

dNTP Mix (10 mM each) 1 µL 200 µM each

DIG-11-dUTP (1 mM) 1.75 µL 35 µM

Forward Primer (10 µM) 2.5 µL 0.5 µM

Reverse Primer (10 µM) 2.5 µL 0.5 µM

Template DNA 1-10 ng Variable

High Fidelity DNA Polymerase 0.5 µL 2.5 U

Nuclease-free water Up to 50 µL -

Note: The optimal ratio of DIG-11-dUTP to dTTP can be optimized, but a 35% substitution is a

good starting point for balancing labeling efficiency and PCR yield.[12]

PCR Cycling Conditions:

Step Temperature Time Cycles

Initial Denaturation 95°C 2 min 1

Denaturation 95°C 30 sec 30-35

Annealing 55-65°C* 30 sec

Extension 72°C 1 min/kb

Final Extension 72°C 7 min 1

Hold 4°C ∞

Annealing temperature should be optimized based on the primer pair's melting temperature

(Tm).

Procedure:
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Assemble the PCR reaction on ice in the order listed in the table.

Gently vortex and briefly centrifuge the tubes.

Perform PCR using the specified cycling conditions.

Analyze a small aliquot (5 µL) of the PCR product on an agarose gel to verify the size and

yield of the labeled probe. The DIG-labeled product will migrate slower than the unlabeled

product.

Purify the remaining DIG-labeled probe using a PCR purification kit to remove

unincorporated nucleotides and primers.

Quantify the purified probe using a spectrophotometer. The expected yield is typically in the

range of 1-5 µg.

Protocol 2: In Situ PCR and Detection on Formalin-
Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for performing in situ PCR and subsequent detection of DIG-

labeled amplicons on FFPE tissue sections.

Materials:

FFPE tissue sections on slides

Xylene

Ethanol series (100%, 95%, 70%)

Proteinase K

In situ PCR reaction mix (containing primers and DIG-11-dUTP)

Anti-Digoxigenin-AP (Alkaline Phosphatase) or -HRP (Horseradish Peroxidase), Fab

fragments

Blocking Reagent
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NBT/BCIP or DAB substrate

Nuclear Fast Red or Hematoxylin for counterstaining

Mounting medium

Procedure:

A. Tissue Pretreatment

Deparaffinization: Immerse slides in xylene twice for 10 minutes each.

Rehydration: Rehydrate the sections through a graded ethanol series (100%, 95%, 70%) for

5 minutes each, followed by a final wash in distilled water.

Protease Digestion: Incubate the slides with Proteinase K solution (20 µg/mL in PBS) at

37°C for 15-30 minutes. This step is crucial for unmasking the target nucleic acids.[4] The

duration should be optimized for the specific tissue type.

Wash: Wash the slides twice in PBS for 5 minutes each.

B. In Situ PCR

Prepare the in situ PCR master mix as described in Protocol 1, including the DIG-11-dUTP.

Apply the PCR mix to the tissue section and cover with a coverslip, sealing the edges to

prevent evaporation.

Place the slides in an in situ PCR thermocycler and perform the amplification.

C. Detection of DIG-Labeled Amplicons

Post-Hybridization Washes: After PCR, carefully remove the coverslips and wash the slides

in a stringent wash buffer (e.g., 0.2X SSC) at an elevated temperature (e.g., 55°C) to remove

non-specifically bound probes.

Blocking: Incubate the slides in a blocking solution (e.g., 1% BSA in PBS) for 30 minutes at

room temperature to prevent non-specific antibody binding.
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Antibody Incubation: Apply the anti-DIG-AP or anti-DIG-HRP antibody, diluted in blocking

solution (typically 1:500 to 1:2000), and incubate for 1-2 hours at room temperature in a

humidified chamber.[6]

Washing: Wash the slides three times in PBS for 5 minutes each.

Color Development: Incubate the slides with the appropriate chromogenic substrate (e.g.,

NBT/BCIP for AP, or DAB for HRP) until the desired color intensity is reached.[6] Monitor the

reaction under a microscope.

Counterstaining: Briefly counterstain the nuclei with Nuclear Fast Red or Hematoxylin.

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in

xylene, and mount with a permanent mounting medium.

Visualization of the Detection Process
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Caption: The principle of DIG detection.
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Troubleshooting
Problem Possible Cause Suggested Solution

No Signal or Weak Signal Inefficient protease digestion

Optimize Proteinase K

concentration and incubation

time.

Poor probe labeling

Verify probe labeling efficiency

by dot blot or gel

electrophoresis.[8]

Low target abundance

Increase PCR cycle number or

consider a nested PCR

approach.

Inactive antibody or substrate
Use fresh reagents and ensure

proper storage conditions.

High Background Non-specific probe binding

Increase stringency of post-

hybridization washes (higher

temperature, lower salt

concentration).

Non-specific antibody binding
Increase blocking time or use a

different blocking reagent.

Endogenous enzyme activity

Include a quenching step (e.g.,

with hydrogen peroxide for

HRP) before blocking.

Diffuse Signal Over-digestion with protease

Reduce Proteinase K

concentration or incubation

time.

Diffusion of PCR product

Ensure proper fixation and

consider using an overlay

solution during PCR.

This comprehensive guide provides the necessary information for researchers to successfully

implement DIG labeling in their in situ PCR applications, from probe generation to signal
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detection and troubleshooting. Careful optimization of each step is key to achieving sensitive

and specific localization of nucleic acid targets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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